Fmoc-Lys(Biotin)-OH Fmoc-Lys(Biotin)-OH
Brand Name: Vulcanchem
CAS No.: 146987-10-2
VCID: VC21539116
InChI: InChI=1S/C31H38N4O6S/c36-27(15-6-5-14-26-28-25(18-42-26)33-30(39)35-28)32-16-8-7-13-24(29(37)38)34-31(40)41-17-23-21-11-3-1-9-19(21)20-10-2-4-12-22(20)23/h1-4,9-12,23-26,28H,5-8,13-18H2,(H,32,36)(H,34,40)(H,37,38)(H2,33,35,39)/t24-,25-,26-,28-/m0/s1
SMILES: C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2
Molecular Formula: C31H38N4O6S
Molecular Weight: 594,7 g/mole

Fmoc-Lys(Biotin)-OH

CAS No.: 146987-10-2

Cat. No.: VC21539116

Molecular Formula: C31H38N4O6S

Molecular Weight: 594,7 g/mole

* For research use only. Not for human or veterinary use.

Fmoc-Lys(Biotin)-OH - 146987-10-2

CAS No. 146987-10-2
Molecular Formula C31H38N4O6S
Molecular Weight 594,7 g/mole
IUPAC Name (2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Standard InChI InChI=1S/C31H38N4O6S/c36-27(15-6-5-14-26-28-25(18-42-26)33-30(39)35-28)32-16-8-7-13-24(29(37)38)34-31(40)41-17-23-21-11-3-1-9-19(21)20-10-2-4-12-22(20)23/h1-4,9-12,23-26,28H,5-8,13-18H2,(H,32,36)(H,34,40)(H,37,38)(H2,33,35,39)/t24-,25-,26-,28-/m0/s1
Standard InChI Key OFIBQNGDYNGUEZ-OBXRUURASA-N
Isomeric SMILES C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2
SMILES C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2
Canonical SMILES C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2

Chemical Identity and Structural Properties

Nomenclature and Identifiers

Fmoc-Lys(Biotin)-OH is formally known as N-α-Fmoc-N-ε-Biotinyl-L-lysine, representing a modified lysine amino acid with specific protecting and functional groups. The compound has been assigned several identifiers that enable precise tracking and referencing in scientific research.

ParameterValue
Common NameFmoc-Lys(Biotin)-OH
Systematic NameN-α-Fmoc-N-ε-Biotinyl-L-lysine
CAS Registry Number146987-10-2
Molecular FormulaC₃₁H₃₈N₄O₆S
Molecular Weight594.72 g/mol
InChIKeyOFIBQNGDYNGUEZ-OBXRUURASA-N

The compound is also known by several synonyms including Fmoc-Biocytin, ε-Biotinoyl-α-(9-fluorenylmethoxycarbonyl)-L-lysine, and N-(9-Fluorenylmethyloxycarbonyl)-N'-biotinyl-L-lysine, reflecting its structural components and functional groups .

Physical and Chemical Properties

The physical and chemical properties of Fmoc-Lys(Biotin)-OH have been well-characterized, providing important information for researchers working with this compound in various applications.

PropertyValueNote
Physical AppearanceWhite to off-white solid, beige powderVisual characterization
Melting Point178-180°CIn methanol or N,N-dimethylformamide
Boiling Point936.2±65.0°CPredicted value
Density1.271±0.06 g/cm³Predicted value
pKa3.88±0.21Predicted value
Storage RequirementsInert atmosphere, 2-8°CFor stability maintenance
Shelf Life12 monthsWhen properly stored

The compound exhibits characteristic solubility behavior that is important for its application in peptide synthesis and bioconjugation reactions. Its limited solubility in conventional solvents necessitates specific solvent systems for effective utilization in research protocols .

SolventSolubility CharacteristicsReferences
WaterSlightly soluble
DMSOSlightly soluble (improved with heating)
DMFLow solubility alone
DMF + DIPEA75 mg soluble in 1 mL DMF with 80 μL DIPEA
NMPBetter solubility than DMF; 0.1 M solution possible with heating at 40°C
DCM:NMP (2:1 v/v)Good solubility

This complex solubility profile has led researchers to develop specialized solvent systems for incorporating Fmoc-Lys(Biotin)-OH into peptide synthesis protocols. The addition of base (DIPEA) significantly improves solubility in DMF, which is particularly relevant when using coupling reagents such as HBTU, HATU, or HCTU where DIPEA is typically included in the coupling mixture .

Synthetic Applications and Methodologies

Role in Solid Phase Peptide Synthesis

Fmoc-Lys(Biotin)-OH serves as a specialized building block in Fmoc-based solid phase peptide synthesis (SPPS), allowing the site-specific incorporation of biotin labels into peptide sequences. This approach enables researchers to introduce biotin at precise positions within peptides without the need for post-synthetic modification .

The standard coupling protocol for Fmoc-Lys(Biotin)-OH typically involves:

  • Activation of the carboxylic acid using coupling reagents like HOBt and HBTU in the presence of DIEA

  • Extended coupling times (approximately 40 minutes) compared to standard amino acids

  • Use of N-methyl pyrrolidone (NMP) as a solvent instead of DMF for improved dissolution

  • Standard Fmoc deprotection conditions (20% piperidine in DMF) can be applied following coupling

The successful incorporation of Fmoc-Lys(Biotin)-OH has been demonstrated in numerous research protocols, including the synthesis of biotinylated enzyme substrates and bioactive peptides .

Synthetic Routes to Fmoc-Lys(Biotin)-OH

The synthesis of Fmoc-Lys(Biotin)-OH typically follows a multi-step process that has been documented in the literature:

StepReagents/ConditionsProcess
11-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride / N,N-dimethyl-formamide / 20°CInitial coupling reaction
2Sodium hydroxide / 1,4-dioxane; water / 20°C / pH 8-8.5Base-mediated deprotection

Raw materials involved in the synthesis include BIOTIN-NHS, FMOC-LYS-OH, N-alpha-FMOC-Nepsilon-BOC-L-Lysine, and D-Biotin, indicating a strategic approach to selective protection and deprotection during the synthetic pathway .

Biological Applications and Research Implementations

Avidin-Biotin System Enhancement

One of the most significant advantages of Fmoc-Lys(Biotin)-OH lies in its ability to create peptides that can leverage the avidin-biotin detection system. When incorporated into peptides, the biotin moiety serves as a high-affinity tag that can be recognized by avidin or streptavidin conjugates .

Key benefits of this system include:

  • Signal amplification: Because avidin and streptavidin proteins contain multiple labeling sites, the binding of labeled avidin to a biotinylated peptide produces an amplified response compared to direct incorporation of labels into the peptide sequence

  • Versatility in detection methods: The system is compatible with various detection modalities including fluorescence, enzymatic, and mass spectrometry-based approaches

  • High specificity: The biotin-avidin interaction is highly specific, reducing background signals in complex biological matrices

These properties make Fmoc-Lys(Biotin)-OH-derived peptides valuable tools in various biological detection systems and assays.

Applications in Protease Assays and Mass Spectrometry

Fmoc-Lys(Biotin)-OH has been successfully employed in the development of sophisticated analytical techniques, including inductively coupled plasma-mass spectrometry (ICP-MS) assays for enzyme detection. Researchers have synthesized biotinylated substrates incorporating this building block to create highly sensitive protease detection systems .

Notable examples from the literature include:

  • Lu-DTPA-Asp-Leu-Leu-Val-Tyr~Asp-Lys(Biotin)

  • Lu-DTPA-βAla-βAla-βAla-βAla-Gly-Ser-Ala-Tyr~Gly-Lys-Arg-Lys(biotin)-amide

These substrates demonstrated exceptional performance in detecting α-chymotrypsin activity, with detection limits as low as 2 pM, superior to conventional fluorogenic substrates like Suc-AAPF-AMC. The approach also proved effective in detecting chymotrypsin activity in complex biological matrices such as HeLa cell lysates .

Therapeutic Applications in Peptide Modification

Beyond analytical applications, biotinylation of therapeutic peptides using Fmoc-Lys(Biotin)-OH has demonstrated potential for enhancing pharmacological properties. A significant example comes from research on exendin-4, where biotinylation of lysine residues resulted in:

  • Improved hypoglycemic effects compared to the unmodified peptide

  • Enhanced oral bioavailability—a critical advancement for peptide therapeutics that typically require parenteral administration

  • Modified pharmacokinetic properties potentially extending the duration of action

This research suggests that strategic incorporation of Fmoc-Lys(Biotin)-OH during peptide synthesis could become a valuable approach for improving therapeutic peptides' drug-like properties.

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